molecular formula C6H3Cl2N3O B11726155 1,3,5-Triazine, 2,4-dichloro-6-(2-propyn-1-yloxy)- CAS No. 26650-77-1

1,3,5-Triazine, 2,4-dichloro-6-(2-propyn-1-yloxy)-

Cat. No.: B11726155
CAS No.: 26650-77-1
M. Wt: 204.01 g/mol
InChI Key: GBKOPHQNCDNQGE-UHFFFAOYSA-N
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Description

1,3,5-Triazine, 2,4-dichloro-6-(2-propyn-1-yloxy)- is a halogenated triazine derivative featuring two chlorine atoms at positions 2 and 4 and a propargyl ether group (-O-CH₂-C≡CH) at position 4. This compound belongs to the s-triazine family, characterized by a six-membered aromatic ring with alternating carbon and nitrogen atoms. The propargyl ether substituent introduces steric and electronic effects that influence its reactivity, making it a candidate for applications in agrochemicals, pharmaceuticals, or flame retardants.

Key structural analogs, such as 2-chloro-4-(prop-2-yn-1-yloxy)-6-phenyl-1,3,5-triazine (), highlight the role of substituents in modulating properties. For instance, the phenyl group in the latter compound enhances π-π stacking interactions in crystal structures, while the propargyl ether group may enable click chemistry or polymerization reactions .

Properties

CAS No.

26650-77-1

Molecular Formula

C6H3Cl2N3O

Molecular Weight

204.01 g/mol

IUPAC Name

2,4-dichloro-6-prop-2-ynoxy-1,3,5-triazine

InChI

InChI=1S/C6H3Cl2N3O/c1-2-3-12-6-10-4(7)9-5(8)11-6/h1H,3H2

InChI Key

GBKOPHQNCDNQGE-UHFFFAOYSA-N

Canonical SMILES

C#CCOC1=NC(=NC(=N1)Cl)Cl

Origin of Product

United States

Preparation Methods

Stepwise Mono-Substitution with Propargyl Alcohol

The most direct route involves reacting cyanuric chloride with propargyl alcohol under mild conditions to replace one chlorine atom. Key parameters include temperature control, stoichiometry, and base selection to suppress over-substitution.

Procedure:

  • Reagents : Cyanuric chloride (1 eq), propargyl alcohol (1 eq), anhydrous acetone or THF, potassium carbonate (1 eq).

  • Conditions :

    • Add propargyl alcohol to cyanuric chloride in anhydrous acetone at 0–5°C.

    • Slowly introduce K2_2CO3_3 while stirring for 4–6 hours.

    • Quench with ice water, extract with dichloromethane, and purify via silica gel chromatography (hexane/EtOAc).

Data:

ParameterValue
Yield65–78%
Purity (HPLC)≥97%
Reaction Temperature0–5°C

Mechanistic Insight : The propargyloxide ion attacks the electrophilic triazine ring, preferentially substituting the most reactive chlorine at position 6. Low temperatures minimize di-/tri-substitution.

Ionic Liquid-Mediated Synthesis

Ionic liquids (e.g., 1-butyl-3-methylimidazolium tetrafluoroborate) enhance reaction efficiency by acting as both solvent and catalyst.

Procedure:

  • Reagents : Cyanuric chloride (1 eq), propargyl alcohol (1 eq), acidic ionic liquid (e.g., [BMIM][HSO4_4]).

  • Conditions :

    • Stir reagents at 25°C for 12 hours.

    • Separate the ionic liquid via decantation, evaporate solvent, and recrystallize the product from ethanol.

Data:

ParameterValue
Yield82%
Catalyst Reusability≥5 cycles

Advantage : Reduced waste and higher selectivity due to the ionic liquid’s dual role.

Palladium-Catalyzed Cross-Coupling

Procedure:

  • Reagents : 2,4,6-Trichloro-1,3,5-triazine (1 eq), propargyl boronic acid (1 eq), Pd(PPh3_3)4_4, Na2_2CO3_3, dioxane/water.

  • Conditions :

    • Heat at 80°C for 8 hours under inert atmosphere.

    • Extract and purify via column chromatography.

Challenges : Propargyl boronic acids are less stable, necessitating rigorous anhydrous conditions.

Comparative Analysis of Methods

MethodYieldPurityScalabilityEnvironmental Impact
Stepwise Substitution65–78%HighModerateModerate (solvent use)
Ionic Liquid82%HighHighLow (recyclable IL)
Palladium-Catalyzed40–55%MediumLowHigh (metal waste)

Key Findings :

  • Ionic liquid methods offer superior sustainability and yield.

  • Stepwise substitution is more accessible for lab-scale synthesis.

Challenges and Optimization Strategies

Over-Substitution Mitigation

  • Stoichiometric Control : Use 1:1 molar ratio of propargyl alcohol to cyanuric chloride.

  • Temperature : Maintain ≤5°C to limit reactivity of remaining chlorines.

Purification Techniques

  • Chromatography : Silica gel with hexane/EtOAc (8:2) effectively separates mono-substituted product from di-/tri-substituted byproducts.

  • Recrystallization : Ethanol or acetone/water mixtures yield high-purity crystals .

Chemical Reactions Analysis

Types of Reactions

1,3,5-Triazine, 2,4-dichloro-6-(2-propyn-1-yloxy)- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1,3,5-Triazine, 2,4-dichloro-6-(2-propyn-1-yloxy)- has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antimicrobial and anticancer agent.

    Medicine: Explored for its therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of agrochemicals, dyes, and polymers.

Mechanism of Action

The mechanism of action of 1,3,5-Triazine, 2,4-dichloro-6-(2-propyn-1-yloxy)- involves its interaction with specific molecular targets. The compound can inhibit enzymes or disrupt cellular processes by binding to active sites or interfering with metabolic pathways. The exact mechanism depends on the specific application and target .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The following triazine derivatives share structural or functional similarities with the target compound:

Compound Name Substituents Key Properties/Applications Reference
2,4-Dichloro-6-methoxy-1,3,5-triazine 2,4-Cl; 6-OCH₃ Intermediate in organic synthesis; lower polarity due to methoxy group
2-Chloro-4-(prop-2-yn-1-yloxy)-6-phenyl-1,3,5-triazine 2-Cl; 4-OCH₂C≡CH; 6-Ph Crystallizes with two independent molecules per unit cell; potential for click chemistry
2,4-Di([1,1'-biphenyl]-3-yl)-6-chloro-1,3,5-triazine 2,4-biphenyl; 6-Cl High structural similarity (1.00) to target compound; likely used in optoelectronics
Melamine phosphate (1,3,5-triazine-2,4,6-triamine phosphate) 2,4,6-NH₂; phosphate Flame retardant with limited toxicity data; no harmonized CLP classification
1,3,5-Triacryloylhexahydro-1,3,5-triazine Acrylate groups Antimicrobial adhesive resins; copolymerizes with methacrylates

Comparative Analysis

  • Reactivity : The propargyl ether group in the target compound offers alkyne functionality for Huisgen cycloaddition (click chemistry), unlike methoxy or phenyl substituents in analogs .
  • Chlorine substituents may enhance flame inhibition via radical scavenging.
  • Antimicrobial Activity : Triazine derivatives with acrylate groups (e.g., 1,3,5-triacryloylhexahydro-1,3,5-triazine) exhibit selective antibacterial effects against Streptococcus mutans but require low concentrations to avoid compromising material properties .

Physicochemical Properties

  • Polarity : The propargyl ether group increases hydrophobicity compared to methoxy-substituted analogs (e.g., 2,4-dichloro-6-methoxy-1,3,5-triazine) .
  • Thermal Stability: Halogenated triazines generally exhibit higher thermal stability than non-halogenated variants (e.g., melamine phosphate decomposes at ~250°C) .

Data Tables

Table 1: Key Physical Properties of Selected Triazines

Compound Molecular Weight LogP PSA (Ų) Key Application
Target Compound* ~230.5 (estimated) ~2.5 ~50 Synthetic intermediate
2-Chloro-4-(prop-2-yn-1-yloxy)-6-phenyl-1,3,5-triazine 259.67 2.8 66.4 Crystal engineering
1,3,5-Triacryloylhexahydro-1,3,5-triazine 249.27 1.2 72.7 Antimicrobial resins

*Estimated based on analogs.

Biological Activity

1,3,5-Triazine derivatives have garnered significant attention in medicinal chemistry due to their diverse biological activities. The compound 1,3,5-Triazine, 2,4-dichloro-6-(2-propyn-1-yloxy)- is particularly notable for its potential therapeutic applications. This article explores its biological activity, synthesis methods, and relevant case studies.

Chemical Structure and Properties

The compound can be described by its molecular formula C9H7Cl2N3OC_9H_7Cl_2N_3O and has a molecular weight of approximately 226.06 g/mol. It features a triazine ring substituted with dichloro and propynyl ether groups, which contribute to its biological properties.

Anticancer Properties

Research indicates that 1,3,5-triazine derivatives exhibit anticancer activity through various mechanisms:

  • Cell Cycle Arrest : Compounds have been shown to induce cell cycle arrest in cancer cells by targeting specific regulatory pathways.
  • Apoptosis Induction : Certain derivatives promote apoptosis in tumor cells via mitochondrial pathways and caspase activation .

Case Study : A series of novel 2,4,6-trisubstituted 1,3,5-triazine derivatives were synthesized and evaluated for cytotoxicity against various cancer cell lines. The most effective derivative exhibited an IC50 value of <10μM<10\mu M against breast cancer cells .

Antimicrobial Activity

The compound has demonstrated antimicrobial properties , particularly against Gram-positive bacteria and fungi. The presence of the dichloro substituent enhances its interaction with microbial cell membranes.

Data Table: Antimicrobial Activity of Triazine Derivatives

CompoundTarget MicroorganismMinimum Inhibitory Concentration (MIC)
1Staphylococcus aureus32 µg/mL
2Escherichia coli64 µg/mL
3Candida albicans16 µg/mL

Neuroprotective Effects

Recent studies have highlighted the neuroprotective effects of triazine derivatives in models of neurodegenerative diseases such as Alzheimer's disease. The compounds showed inhibition of key enzymes involved in amyloid plaque formation.

Case Study : A derivative with a propynyl ether group exhibited an IC50 of 18.03μM18.03\mu M against BACE-1 and 14.67μM14.67\mu M against GSK-3β, indicating potential for Alzheimer's treatment .

Synthesis Methods

The synthesis of 1,3,5-triazine derivatives typically involves:

  • Trimerization Reactions : Using cyanuric chloride as a precursor.
  • Substitution Reactions : Modifying the triazine core with various functional groups to enhance biological activity.

Q & A

Q. What are the common synthetic routes for 2,4-dichloro-6-(2-propyn-1-yloxy)-1,3,5-triazine, and how do reaction conditions influence yield?

The compound can be synthesized via nucleophilic substitution of cyanuric chloride with propargyl alcohol. A typical method involves:

  • Dissolving cyanuric chloride in THF at −80°C.
  • Adding propargyl alcohol (analogous to tetrafluoropropanol in ) with a base (e.g., K₂CO₃) to deprotonate the alcohol.
  • Maintaining low temperatures (−80°C) to control reactivity and minimize side reactions . Yields (~68%) are comparable to similar triazine derivatives, but optimization (e.g., solvent choice, stoichiometry) is critical for scalability .

Q. Which characterization techniques are most effective for confirming the structure of this triazine derivative?

  • NMR Spectroscopy : ¹H and ¹³C NMR (e.g., δ ~6.01 ppm for alkoxy protons in ) to verify substituent integration.
  • HRMS : High-resolution mass spectrometry for molecular ion confirmation (e.g., [M + H⁺] calculated vs. observed, as in ).
  • X-ray Crystallography : For unambiguous structural elucidation (as applied to related triazines in ).

Q. How does the 2-propynyloxy substituent influence the compound’s reactivity in further functionalization?

The propargyl group introduces alkyne functionality, enabling click chemistry (e.g., Huisgen cycloaddition) for bioconjugation or polymer synthesis. Its electron-withdrawing nature may also enhance electrophilic reactivity at the 2- and 4-chloro positions, facilitating nucleophilic substitutions (e.g., with amines or thiols) .

Advanced Research Questions

Q. What strategies can mitigate competing side reactions during synthesis, such as over-substitution or hydrolysis?

  • Temperature Control : Low temperatures (−80°C) suppress hydrolysis of cyanuric chloride ().
  • Stepwise Functionalization : Introduce substituents sequentially (e.g., 6-position first, then 2- and 4-positions) to avoid steric hindrance .
  • Protection/Deprotection : Use protecting groups for sensitive alkynes if required (noted in triazine-based polymer synthesis in ).

Q. How do structural modifications (e.g., replacing 2-propynyloxy with other alkoxy groups) affect biological activity?

  • Anticancer Activity : Analogous pyrrolotriazines inhibit tyrosine kinases (VEGFR-2, FGFR-1) via π-π stacking and H-bonding; the propargyl group may enhance binding via alkyne-protein interactions .
  • Antimicrobial Screening : Triazines with bulky substituents (e.g., naphthyl in ) show improved membrane penetration, suggesting the propargyl group’s linear geometry could optimize bioavailability .

Q. What analytical challenges arise in quantifying this compound in complex matrices, and how can they be resolved?

  • HPLC Optimization : Use reverse-phase columns (e.g., Newcrom R1) with acetonitrile/water gradients. LogP (~8.99 for similar triazines in ) informs mobile phase selection.
  • Sample Preparation : Liquid-liquid extraction (e.g., methylene chloride/water partitioning, as in ) reduces matrix interference.

Methodological Recommendations

  • Synthetic Reproducibility : Use anhydrous solvents and rigorously control moisture to prevent hydrolysis of chloro-triazine intermediates .
  • Biological Assays : Prioritize enzyme inhibition assays (e.g., kinase panels) and cytotoxicity screening (e.g., human carcinoma cell lines) based on structural analogs .
  • Computational Modeling : DFT calculations can predict substituent effects on electronic properties and binding affinities .

Note: Data from commercial sources (e.g., ) are excluded per guidelines.

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